[3-(piperidin-1-ylcarbonothioyl)-1H-indol-1-yl]acetic acid
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Overview
Description
[3-(piperidin-1-ylcarbonothioyl)-1H-indol-1-yl]acetic acid is a complex organic compound that features both piperidine and indole moieties. These structural elements are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(piperidin-1-ylcarbonothioyl)-1H-indol-1-yl]acetic acid typically involves multi-step organic reactions. One common approach is to start with the indole nucleus, which undergoes functionalization to introduce the acetic acid moiety. The piperidine ring is then attached through a series of reactions involving carbonothioyl intermediates. Key steps may include:
Cyclization: Formation of the indole ring.
Functionalization: Introduction of the acetic acid group.
Nucleophilic Substitution: Attachment of the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
[3-(piperidin-1-ylcarbonothioyl)-1H-indol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidation: Often performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Can be achieved using nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
[3-(piperidin-1-ylcarbonothioyl)-1H-indol-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-(piperidin-1-ylcarbonothioyl)-1H-indol-1-yl]acetic acid involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidine alkaloids share the piperidine moiety and exhibit similar biological activities.
Indole Derivatives: Indole-3-acetic acid and other indole-based compounds are structurally related and have diverse biological roles.
Uniqueness
What sets [3-(piperidin-1-ylcarbonothioyl)-1H-indol-1-yl]acetic acid apart is its combination of both piperidine and indole moieties, which allows it to interact with a broader range of biological targets. This dual functionality can enhance its therapeutic potential and make it a valuable tool in drug discovery and development.
Properties
IUPAC Name |
2-[3-(piperidine-1-carbothioyl)indol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-15(20)11-18-10-13(12-6-2-3-7-14(12)18)16(21)17-8-4-1-5-9-17/h2-3,6-7,10H,1,4-5,8-9,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPVNMRKELWEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CN(C3=CC=CC=C32)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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